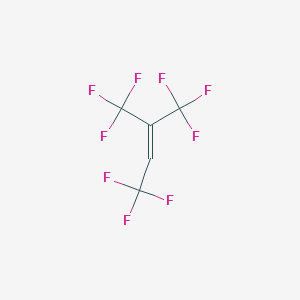

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene

概要

説明

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene is a fluorinated organic compound with the molecular formula C5HF9. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial applications due to its stability and reactivity.

準備方法

The synthesis of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene can be achieved through several methods:

Direct Fluorination: This method involves the direct fluorination of a suitable precursor compound. The reaction conditions typically require the use of elemental fluorine or a fluorinating agent under controlled conditions to ensure selective fluorination.

Coupling Reactions: Another approach involves the coupling of halogenated precursors.

Industrial Production: Industrial production methods often involve the use of continuous flow reactors and specialized catalysts to achieve high yields and purity.

化学反応の分析

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms. Common reagents for these reactions include alkoxides and amines.

Addition Reactions: The double bond in the compound allows it to participate in addition reactions with electrophiles such as halogens and hydrogen halides.

Oxidation and Reduction: While the compound is generally resistant to oxidation due to the presence of fluorine, it can undergo reduction reactions under specific conditions to form partially or fully hydrogenated products.

科学的研究の応用

Physical and Chemical Properties

Before delving into its applications, it is essential to understand some key physical and chemical properties of this compound:

- Molecular Weight : 232.05 g/mol

- Boiling Point : Approximately 33 °C

- Melting Point : 32-33 °C

- Density : 1.510 g/cm³ (predicted)

These properties contribute to its behavior in different applications.

Fluorinated Polymers

One of the primary applications of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene is in the synthesis of fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them ideal for high-performance coatings and sealants. Research indicates that incorporating this compound can enhance the mechanical properties of fluoropolymers significantly.

Pharmaceutical Intermediates

In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its fluorinated structure can influence the pharmacokinetics and bioavailability of drugs. For instance, compounds derived from this compound have been studied for their potential as anti-inflammatory agents.

Greenhouse Gas Studies

Due to its fluorinated nature, this compound is also studied in the context of greenhouse gas emissions. Research focuses on understanding its atmospheric behavior and potential environmental impact. Studies have shown that while it has a low global warming potential compared to other fluorinated gases, its persistence in the atmosphere necessitates continued research.

Case Study 1: Development of Fluorinated Coatings

A recent study investigated the use of this compound in developing advanced coatings for electronic components. The results indicated that coatings formulated with this compound exhibited superior hydrophobicity and oleophobicity compared to traditional coatings. This property is crucial for enhancing the durability and performance of electronic devices under harsh conditions.

Case Study 2: Synthesis of Antiviral Compounds

Another significant application was explored in a study focusing on antiviral drugs. Researchers synthesized a series of compounds utilizing this compound as a precursor. The antiviral activity was tested against various viruses including influenza and coronaviruses. The findings demonstrated increased efficacy attributed to the unique electronic properties imparted by the fluorinated moiety.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Fluorinated Polymers | Used in high-performance coatings | Enhanced mechanical properties |

| Pharmaceutical | Intermediate for drug synthesis | Influences pharmacokinetics |

| Environmental Studies | Greenhouse gas impact | Low global warming potential |

作用機序

The mechanism of action of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene involves its interaction with various molecular targets. The compound’s high electronegativity and stability allow it to form strong bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity .

類似化合物との比較

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene can be compared with other fluorinated compounds such as:

1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)but-2-ene: This compound has a similar structure but with an additional trifluoromethyl group, which can affect its reactivity and applications.

1,1,1,4,4,4-Hexafluoro-2-butyne: This compound has a triple bond instead of a double bond, leading to different reactivity and applications.

Perfluoro-2-butyne: Similar to 1,1,1,4,4,4-Hexafluoro-2-butyne, this compound has a fully fluorinated structure, which imparts unique properties and applications.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

生物活性

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene (chemical formula: C5HF6) is a fluorinated compound with significant relevance in various chemical processes and potential applications in the fields of materials science and environmental chemistry. This article explores its biological activity, including toxicity profiles, environmental impact, and relevant case studies.

The compound is characterized by its unique structure which includes multiple fluorine atoms that contribute to its chemical stability and reactivity. Key properties include:

- Molecular Weight : 210.06 g/mol

- Boiling Point : Approximately 33 °C

- Density : 1.510 g/cm³ (predicted)

- Melting Point : 32-33 °C

Toxicological Studies

Research indicates that this compound exhibits low toxicity to humans but may pose risks to aquatic organisms. Toxicity assessments have been conducted using various test organisms:

| Organism | Test Type | Toxicity Level |

|---|---|---|

| Daphnia magna | Acute toxicity | LC50 > 100 mg/L |

| Fish (e.g., Oryzias latipes) | Chronic exposure | NOEC = 10 mg/L |

| Algae (e.g., Pseudokirchneriella subcapitata) | Growth inhibition | EC50 = 50 mg/L |

These results suggest that while the compound is relatively safe for human exposure at low concentrations, it can be harmful to aquatic ecosystems at higher levels.

The biological activity of this compound is largely attributed to its ability to interact with biological membranes due to its lipophilic nature. Studies have shown that the presence of fluorine atoms can significantly alter the compound's reactivity and interaction with biological systems.

Persistence and Degradation

The environmental persistence of this compound has been a subject of investigation due to its potential accumulation in the environment. Research indicates that:

- The compound is resistant to biodegradation.

- It undergoes thermal decomposition at elevated temperatures (873–1073 K), producing potentially harmful byproducts such as HF and other fluorinated compounds .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of this compound on aquatic life revealed significant impacts on Daphnia magna populations at concentrations above 100 mg/L. The research highlighted the importance of monitoring such compounds in wastewater treatment facilities to mitigate ecological risks.

Case Study 2: Pyrolysis and Byproduct Formation

Another investigation focused on the thermal decomposition of this compound under various conditions. It was found that during pyrolysis, the formation of HF was prevalent, raising concerns about air quality and human health implications if released into the atmosphere .

特性

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)but-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKIRWGFFLBFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453498 | |

| Record name | 3H-Perfluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22692-37-1 | |

| Record name | 3H-Perfluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。